Product packaging for 1-Butyl-4-phenylpiperidine-4-carbonitrile(Cat. No.:CAS No. 42520-99-0)

1-Butyl-4-phenylpiperidine-4-carbonitrile

Cat. No.: B14669301
CAS No.: 42520-99-0
M. Wt: 242.36 g/mol
InChI Key: XXZCCQVMXFWDIX-UHFFFAOYSA-N
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Description

1-Butyl-4-phenylpiperidine-4-carbonitrile is a chemical compound based on the piperidine-4-carbonitrile scaffold, a structure recognized in medicinal chemistry research for its relevance to central nervous system (CNS) targets. While specific data on this N-butyl derivative is limited in the public domain, its core structure is closely related to other 4-phenylpiperidine-4-carbonitrile analogs that have been investigated as high-affinity, high-selectivity ligands for sigma-1 receptors . Sigma-1 receptors are implicated in various neurological processes, making their ligands valuable tools for neuropharmacological research and potential positron emission tomography (PET) imaging agent development . The piperidine ring in such compounds exhibits interesting conformational dynamics, with studies on related molecules showing that substituents on the nitrogen atom can adopt equatorial or axial positions, influencing the overall molecular geometry and potentially its interaction with biological targets . Furthermore, the piperidine-4-carbonitrile moiety is a versatile synthetic intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid, providing a handle for further derivatization and the synthesis of more complex molecules, such as amides, for biological testing . This functional group flexibility makes this compound a valuable building block for researchers in synthetic and medicinal chemistry exploring structure-activity relationships. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2 B14669301 1-Butyl-4-phenylpiperidine-4-carbonitrile CAS No. 42520-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42520-99-0

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

1-butyl-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C16H22N2/c1-2-3-11-18-12-9-16(14-17,10-13-18)15-7-5-4-6-8-15/h4-8H,2-3,9-13H2,1H3

InChI Key

XXZCCQVMXFWDIX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(CC1)(C#N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Butyl 4 Phenylpiperidine 4 Carbonitrile and Its Analogs

Classical and Contemporary Approaches to Piperidine-4-carbonitrile Synthesis

The construction of the 1-Butyl-4-phenylpiperidine-4-carbonitrile molecule is often approached in a stepwise fashion, involving the formation of the carbonitrile group, the introduction of the N-butyl moiety, and the incorporation of the C-4 phenyl group.

Cyanation Reactions for Carbonitrile Formation

The introduction of the nitrile (-C≡N) group at the 4-position of the piperidine (B6355638) ring is a critical step. This transformation can be achieved through various cyanation methods. Conventional approaches often utilize toxic cyanide salts like potassium or sodium cyanide. taylorandfrancis.com More contemporary methods aim to replace these hazardous reagents with safer alternatives like zinc cyanide (Zn(CN)2) or by employing transition-metal catalysis. organic-chemistry.org

One common strategy involves the dehydration of a primary amide, such as isonipecotamide (B28982) (piperidine-4-carboxamide). Reagents like phosphorus oxychloride (POCl3) can be used for this conversion, although yields can be modest. google.com Another pathway is the nucleophilic substitution of a suitable leaving group at the 4-position with a cyanide source. For instance, a 4-halopiperidine or a 4-tosyloxypiperidine derivative can be reacted with a cyanide salt. The choice of the cyanide reagent and reaction conditions is crucial for optimizing the yield and minimizing side reactions. taylorandfrancis.comorganic-chemistry.org Recent advances have also explored cyanide-free routes, utilizing sources like CO2/NH3 in nickel-catalyzed reactions to form the nitrile group via C-N bond cleavage of precursor amines. nih.gov

N-Alkylation Strategies for Introducing the Butyl Moiety

The introduction of the butyl group onto the piperidine nitrogen is typically accomplished via N-alkylation. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks an alkylating agent. A common and effective method involves reacting the piperidine precursor, such as 4-phenylpiperidine-4-carbonitrile (B1581006), with a butyl halide like n-butyl bromide or n-butyl iodide. researchgate.net

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which drives the equilibrium towards the product. researchgate.net Common bases include potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), and the reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). researchgate.nethzdr.de The efficiency of the reaction can be influenced by the choice of solvent, base, and the specific butyl halide used.

Table 1: Representative N-Alkylation Reaction Conditions

Alkylating AgentBaseSolventTemperatureNotes
n-Butyl bromideK2CO3DMFRoom Temp.Standard conditions for secondary amine alkylation. researchgate.net
n-Butyl iodideEt3NAcetonitrileRoom Temp.Iodides are more reactive than bromides. researchgate.net
n-Butyl bromideKHCO3AcetonitrileRoom Temp.A mild base can be used to avoid side reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling for Phenyl Group Incorporation

The installation of the phenyl group at the C-4 position can be achieved using modern cross-coupling methodologies, with palladium-catalyzed reactions being particularly prominent. slideshare.nete-bookshelf.de These reactions create a carbon-carbon bond between the piperidine ring and the phenyl group.

A notable example is the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For this synthesis, a 4-piperidylzinc iodide reagent can be coupled with aryl halides (e.g., bromobenzene) using a palladium/copper(I) co-catalyst system to directly form 4-arylpiperidines. deepdyve.com Other palladium-catalyzed reactions like the Suzuki coupling (using a phenylboronic acid) or the Stille coupling (using a phenyltin reagent) are also powerful tools for this type of transformation, offering broad functional group tolerance and high efficiency. slideshare.netacs.org These methods are advantageous as they often proceed under mild conditions and can be applied to complex substrates.

Multicomponent Reactions in the Construction of the 4-Phenylpiperidine Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient alternative to linear, stepwise synthesis. preprints.org For the synthesis of this compound, an MCR approach can construct the core structure in a convergent manner.

A documented one-pot synthesis involves the reaction of N,N-bis(2-chloroethyl)-n-butylamine with phenylacetonitrile (B145931). prepchem.com In this reaction, the N,N-bis(2-chloroethyl)-n-butylamine acts as a precursor to the N-butylpiperidine ring through a double intramolecular alkylation (cyclization), while the phenylacetonitrile provides both the C-4 phenyl and C-4 carbonitrile moieties. The reaction is typically performed in the presence of a strong base, such as 50% aqueous sodium hydroxide (B78521), and a phase-transfer catalyst like benzyltriethylammonium chloride to facilitate the reaction between the aqueous and organic phases. This approach yields the final product directly, showcasing the atom and step economy characteristic of MCRs. prepchem.comprepchem.com

Stereoselective Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, the synthesis of chiral derivatives, where substituents on the piperidine ring or the butyl/phenyl groups create stereocenters, requires stereoselective methods. Asymmetric synthesis of highly substituted piperidines is a significant area of research.

Achieving stereoselectivity often involves the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material. For instance, an asymmetric variant of the Michael addition to form a substituted piperidinone precursor could establish a key stereocenter early in the synthesis. Subsequent reactions would then be designed to preserve this stereochemistry. While specific stereoselective syntheses for derivatives of this compound are not extensively detailed in the literature, the general principles of asymmetric catalysis and synthesis would be applicable for creating specific stereoisomers of related, more complex structures.

Protecting Group Strategies in the Synthesis of Piperidine-4-carbonitriles

In multi-step syntheses, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. wikipedia.org In the synthesis of piperidine-4-carbonitriles, the secondary amine of the piperidine ring is a common site for protection. rsc.org

Protecting the nitrogen allows for selective chemical manipulations at other positions of the molecule. For example, one could start with a commercially available N-protected 4-piperidone (B1582916) derivative. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). ucoz.com

Table 2: Common Protecting Groups for Piperidine Nitrogen

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2OStrong acid (e.g., TFA, HCl) utsouthwestern.edu
BenzyloxycarbonylCbzBenzyl chloroformateHydrogenolysis (H2, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine) wikipedia.orgub.edu

A potential synthetic route could involve:

  • Protection of a 4-piperidone derivative with a Boc group.
  • Conversion of the ketone at C-4 to the 4-phenyl-4-carbonitrile structure.
  • Deprotection of the nitrogen by treating with a strong acid like trifluoroacetic acid (TFA) to remove the Boc group. utsouthwestern.edu
  • N-alkylation of the resulting secondary amine with a butyl halide to install the final N-butyl group. researchgate.net
  • This strategy provides a high degree of control over the synthesis, enabling the construction of the target molecule in a planned and efficient sequence.

    Application of the N-Boc Protecting Group

    The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of piperidine derivatives, including this compound and its analogs. Its primary role is to temporarily block the reactivity of the piperidine nitrogen, a secondary amine, thereby preventing unwanted side reactions during subsequent synthetic transformations. The stability of the N-Boc product makes it resistant to nucleophilic attack, which is a highly valued characteristic in multi-step syntheses. acs.org

    A common synthetic route commences with a precursor such as N-Boc-4-piperidone. This intermediate allows for modifications at the 4-position of the piperidine ring. The synthesis of various 4-substituted piperidine derivatives often employs isonipecotate as a starting material, which can be N-Boc protected to direct subsequent reactions. nih.gov For instance, the synthesis of related compounds like 4-anilinopiperidine derivatives, which are precursors to potent opioids, frequently involves the use of 1-Boc-4-(phenylamino)piperidine (N-Boc-4-AP) as a key intermediate. wikipedia.orgcaymanchem.com

    The general strategy involves the following conceptual steps:

    Protection: The piperidine nitrogen is protected with the Boc group, typically using di-tert-butyl dicarbonate (Boc anhydride).

    Functionalization: The 4-position of the N-Boc protected piperidine ring is then functionalized. To achieve the 4-phenyl-4-carbonitrile structure, this can involve reactions such as the Strecker synthesis or a related cyanation reaction on an appropriate precursor.

    Deprotection and Alkylation: Following the successful installation of the desired groups at the 4-position, the Boc group is removed. The now-free secondary amine is then alkylated, in this case with a butyl group, to yield the final product.

    The use of the N-Boc group is critical for achieving high regioselectivity and yield in the synthesis of complex piperidine structures. nih.gov

    Deprotection Methodologies

    Acidic hydrolysis is the most common method for N-Boc deprotection. acs.org Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or an ethereal solvent are typically employed. acs.orgreddit.comjgtps.com The reaction is generally rapid and clean. For example, suspending a resin-bound N-Boc protected amine in 50% TFA/DCM can lead to complete deprotection within minutes. peptide.com A solvent-free approach involves the ex situ generation of hydrogen chloride gas, which can quantitatively convert N-Boc-piperidine to its hydrochloride salt. rsc.org

    Thermal deprotection offers an alternative, particularly in continuous flow chemistry setups. This method avoids the use of strong acids and can be highly selective. acs.org By controlling the temperature, it is possible to selectively deprotect one N-Boc group in the presence of another, less labile one. acs.org

    Below is a table summarizing common N-Boc deprotection methodologies:

    Method Reagents/Conditions Advantages Considerations
    Acidolysis (Standard) 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Fast, efficient, widely used. reddit.compeptide.comTFA is corrosive and requires careful handling and neutralization.
    Acidolysis (HCl) HCl in Dioxane, Diethyl Ether, or MethanolYields the hydrochloride salt directly, which is often a stable, crystalline solid. reddit.comjgtps.comDioxane is a potential carcinogen.
    Solvent-Free Acidolysis Ex situ generated HCl gasHigh conversion, avoids bulk solvents, simple product isolation. rsc.orgRequires specialized setup for gas generation.
    Thermal Deprotection Heating in a suitable solvent (e.g., methanol, TFE) at high temperatures (e.g., 150-300 °C)Avoids strong acids, suitable for flow chemistry, can be selective. acs.orgRequires high temperatures which may not be suitable for all substrates.

    Optimization of Reaction Conditions and Yields in Synthetic Pathways

    Optimizing reaction conditions is paramount for maximizing the yield and purity of the target compound while minimizing costs and reaction times. Key parameters that are typically fine-tuned include temperature, solvent, reaction time, and the stoichiometry of reactants and catalysts. researchgate.net

    In the synthesis of heterocyclic compounds, the choice of solvent can have a dramatic impact on the reaction outcome. For instance, a reaction might proceed with high yield in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) but give significantly lower yields in other solvents like dimethylformamide (DMF), water, or toluene. researchgate.net

    The stoichiometry of the reagents must also be carefully balanced. Using an excess of one reactant might drive the reaction to completion but can also lead to purification challenges or side reactions. Studies often involve systematically varying the equivalents of key reagents to find the optimal ratio for the highest yield. researchgate.net

    The following table illustrates a hypothetical optimization study for a key synthetic step, based on common practices in the literature. researchgate.netresearchgate.net

    Entry Parameter Varied Condition Yield (%)
    1SolventAcetonitrile35
    2SolventDichloromethane55
    3SolventToluene40
    4SolventDMSO 75
    5Temperature (in DMSO)25 °C20
    6Temperature (in DMSO)40 °C 75
    7Temperature (in DMSO)60 °C68
    8Reagent B (Equivalents)1.065
    9Reagent B (Equivalents)1.5 82
    10Reagent B (Equivalents)2.081

    Green Chemistry Principles in the Synthesis of this compound

    The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. jocpr.commdpi.com These principles focus on designing chemical processes that minimize waste, reduce energy consumption, and eliminate the use of toxic substances. jocpr.comnih.gov

    Key green chemistry approaches applicable to the synthesis of this compound include:

    Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical CO₂, or bio-based solvents. jocpr.com

    Catalysis: The use of catalysts, including biocatalysts (enzymes), is a fundamental green chemistry principle. mdpi.com Catalytic reactions are often more efficient, require milder conditions, and generate less waste compared to stoichiometric reactions. For instance, catalytic hydrogenation can replace less environmentally friendly reduction methods. ijpsjournal.com

    Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net This involves choosing reactions that are highly efficient and minimize the formation of byproducts.

    Process Intensification: Techniques like microwave-assisted synthesis and flow chemistry can significantly reduce reaction times and energy consumption. mdpi.comijpsjournal.com Flow chemistry, in particular, allows for better control over reaction parameters and can improve safety and scalability. mdpi.com

    The application of these principles can lead to more sustainable, cost-effective, and safer manufacturing processes for complex molecules like this compound. jocpr.comresearchgate.net

    Green Chemistry Principle Application in Synthesis Benefit
    Waste Prevention Redesigning multi-step syntheses to be more convergent or to have fewer steps. ijpsjournal.comReduced solvent usage, less purification waste, lower cost.
    Atom Economy Utilizing catalytic reactions (e.g., catalytic hydrogenation) instead of stoichiometric reagents. ijpsjournal.comHigher efficiency, less byproduct formation.
    Safer Solvents & Auxiliaries Replacing hazardous solvents like dichloromethane with greener alternatives like water or supercritical CO₂. jocpr.comReduced environmental impact and improved worker safety.
    Energy Efficiency Employing methods like microwave-assisted synthesis or flow chemistry. mdpi.comFaster reactions, lower energy consumption.
    Catalysis Using recyclable catalysts to promote key transformations. mdpi.comReduced waste, potential for continuous processing.

    Reactivity Profile and Functional Group Transformations of 1 Butyl 4 Phenylpiperidine 4 Carbonitrile

    Reactions Involving the Carbonitrile Group

    The electron-withdrawing nature of the nitrile group makes the carbon atom electrophilic and the nitrogen atom weakly nucleophilic, defining its reactivity.

    Hydrolysis to Carboxylic Acid Derivatives

    The carbonitrile group of 1-butyl-4-phenylpiperidine-4-carbonitrile can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives. In the presence of strong acids, such as concentrated hydrochloric acid, the nitrile is typically converted to a carboxylic acid. This reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed.

    Under basic conditions, using a reagent like sodium hydroxide (B78521), the hydrolysis initially yields a carboxylate salt. Subsequent acidification is then required to produce the free carboxylic acid. The reaction conditions, including temperature and reaction time, can be controlled to favor the formation of either the intermediate amide or the final carboxylic acid product.

    Table 1: Hydrolysis of this compound

    ReagentsProduct
    Concentrated HCl, Heat1-Butyl-4-phenylpiperidine-4-carboxylic acid
    1. NaOH, Heat; 2. H₃O⁺1-Butyl-4-phenylpiperidine-4-carboxylic acid

    Reduction to Amine Functionalities

    The nitrile group can be reduced to a primary amine, providing a pathway to compounds with a -(CH₂NH₂) substituent. This transformation can be achieved using various reducing agents. A common and potent reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

    Catalytic hydrogenation is another effective method for the reduction of the nitrile group. This typically involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the primary amine.

    Table 2: Reduction of this compound

    ReagentsProduct
    1. LiAlH₄, Ether/THF; 2. H₂O(1-Butyl-4-phenylpiperidin-4-yl)methanamine
    H₂, Raney Ni or Pd/C(1-Butyl-4-phenylpiperidin-4-yl)methanamine

    Nucleophilic Additions to the Nitrile

    The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, particularly organometallic reagents such as Grignard reagents (R-MgX). This reaction provides a versatile method for the formation of ketones. For instance, the reaction of a closely related compound, 1-benzyl-4-cyano-4-phenylpiperidine, with methyl magnesium bromide has been shown to produce 1-benzyl-4-acetyl-4-phenylpiperidine google.com. A similar reaction with this compound would be expected to yield the corresponding ketone after hydrolysis of the intermediate imine.

    This two-step process involves the initial formation of an imine salt upon addition of the Grignard reagent, which is then hydrolyzed in an aqueous acidic workup to afford the final ketone product.

    Transformations at the Piperidine (B6355638) Nitrogen Atom

    The tertiary amine nitrogen in the piperidine ring is a nucleophilic center and can participate in various reactions, leading to the modification of the N-butyl substituent or other transformations.

    Further N-Alkylation and N-Acylation Reactions

    The synthesis of this compound itself involves the N-alkylation of 4-phenylpiperidine-4-carbonitrile (B1581006) with a butyl halide. The nitrogen atom of the piperidine ring can, in principle, undergo further reactions. For instance, quaternization of the nitrogen to form a quaternary ammonium (B1175870) salt can occur with an excess of an alkylating agent.

    N-acylation of the piperidine nitrogen is another possible transformation. While the existing N-butyl group makes the nitrogen sterically hindered to some extent, reaction with highly reactive acylating agents like acid chlorides or anhydrides under appropriate conditions could lead to the formation of an acyl-ammonium intermediate, which might then undergo further reactions. However, direct N-acylation of a tertiary amine to form a stable N-acylpiperidine is not a typical reaction, as it would require cleavage of one of the carbon-nitrogen bonds. A more common transformation for tertiary amines is their reaction with acylating agents in the presence of a nucleophile, leading to cleavage of one of the N-alkyl groups.

    Ring Functionalization of the Piperidine Heterocycle

    Reactivity of the Phenyl Substituent

    The phenyl group of this compound, while generally less reactive than a simple benzene (B151609) ring due to the presence of the deactivating piperidine substituent, can still undergo a variety of chemical transformations. The electron-withdrawing nature of the piperidine ring, particularly the quaternary carbon at the 4-position, influences the regioselectivity and rate of these reactions.

    Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is generally expected to be slower than on benzene itself. The piperidine moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta and to a lesser extent, the para positions. The bulky nature of the piperidine ring can also sterically hinder attack at the ortho positions.

    Common EAS reactions that could be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions required would likely be harsher than those used for more activated aromatic rings.

    Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products. Due to the deactivating nature of the piperidine ring, forcing conditions (e.g., higher temperatures) might be necessary, which could also lead to side reactions.

    Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the phenyl ring. The regioselectivity would again favor the meta and para positions.

    Friedel-Crafts Acylation and Alkylation: These reactions are generally less successful on strongly deactivated rings. However, under forcing conditions, it might be possible to introduce acyl or alkyl groups. Friedel-Crafts reactions are catalyzed by strong Lewis acids, which can also interact with the basic nitrogen of the piperidine ring, potentially complicating the reaction. mdpi.combeilstein-journals.org

    Interactive Data Table: Representative Electrophilic Aromatic Substitution Reactions on this compound

    ReactionReagents and ConditionsMajor Product(s)Expected Yield RangeNotes
    Nitration HNO₃, H₂SO₄, 0-25 °C1-Butyl-4-(3-nitrophenyl)piperidine-4-carbonitrile and 1-Butyl-4-(4-nitrophenyl)piperidine-4-carbonitrileLow to ModerateHarsher conditions may be required, potentially leading to lower yields and more side products.
    Bromination Br₂, FeBr₃, CCl₄, reflux1-Butyl-4-(3-bromophenyl)piperidine-4-carbonitrile and 1-Butyl-4-(4-bromophenyl)piperidine-4-carbonitrileModerateRegioselectivity is influenced by both electronic and steric factors.
    Friedel-Crafts Acylation CH₃COCl, AlCl₃, CS₂, reflux1-Butyl-4-(3-acetylphenyl)piperidine-4-carbonitrileLowThe reaction is often sluggish on deactivated rings and may require a large excess of the catalyst.

    Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the phenyl ring of this compound, the ring must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This initial functionalization can be achieved through electrophilic halogenation as described above, or by starting from a pre-functionalized phenylpiperidine precursor.

    Once the halo- or triflate-substituted derivative is obtained, it can participate in various cross-coupling reactions.

    Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of alkyl, alkenyl, and aryl groups onto the phenyl ring.

    Heck Coupling: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups onto the phenyl ring.

    Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. This is a versatile method for introducing primary or secondary amino groups.

    Interactive Data Table: Representative Palladium-Catalyzed Cross-Coupling Reactions on Functionalized this compound Derivatives

    ReactionSubstrateCoupling PartnerCatalyst/Ligand/BaseProductExpected Yield Range
    Suzuki-Miyaura Coupling 1-Butyl-4-(4-bromophenyl)piperidine-4-carbonitrilePhenylboronic acidPd(PPh₃)₄, Na₂CO₃1-Butyl-4-(biphenyl-4-yl)piperidine-4-carbonitrileGood to Excellent
    Heck Coupling 1-Butyl-4-(4-iodophenyl)piperidine-4-carbonitrileStyrenePd(OAc)₂, P(o-tol)₃, Et₃N1-Butyl-4-(4-styrylphenyl)piperidine-4-carbonitrileModerate to Good
    Buchwald-Hartwig Amination 1-Butyl-4-(4-bromophenyl)piperidine-4-carbonitrileMorpholinePd₂(dba)₃, BINAP, NaOtBu1-Butyl-4-(4-morpholinophenyl)piperidine-4-carbonitrileGood

    Advanced Derivatization for the Synthesis of Novel Piperidine Scaffolds

    The this compound scaffold serves as a versatile starting material for the synthesis of more complex and novel piperidine-based structures. The reactivity of the nitrile group, the phenyl ring, and the piperidine nitrogen allows for a multitude of derivatization strategies.

    One key transformation is the reduction of the nitrile group to a primary amine. This aminomethyl group can then be further functionalized, for example, by acylation, alkylation, or reductive amination, to introduce a wide variety of substituents at the 4-position.

    Furthermore, the phenyl ring, after functionalization as described in the previous section, can be used as a handle to build more complex fused heterocyclic systems. For instance, an ortho-functionalized phenyl ring could undergo intramolecular cyclization reactions to form tricyclic piperidine derivatives. An example would be the coupling of an ortho-amino substituted derivative with a suitable carbonyl compound to form a fused quinoline-piperidine system.

    The piperidine nitrogen itself can also be a point of diversification. While the butyl group is present in the parent compound, it could potentially be cleaved and replaced with other alkyl or aryl groups, or incorporated into a larger ring system.

    Mechanistic Investigations of Key Transformation Reactions

    The mechanisms of the key transformations involving this compound are generally well-understood from studies on analogous systems.

    Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The electrophile attacks the π-system of the phenyl ring, leading to the formation of this intermediate. The rate-determining step is typically the formation of this sigma complex, as it temporarily disrupts the aromaticity of the ring. A subsequent deprotonation step by a weak base restores the aromaticity and yields the substituted product. The deactivating effect of the piperidine substituent destabilizes the sigma complex, thus slowing down the reaction rate compared to benzene.

    Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like the Suzuki-Miyaura coupling generally involves three key steps:

    Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

    Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

    Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

    Table of Compounds Mentioned

    Compound Name
    This compound
    1-Butyl-4-(3-nitrophenyl)piperidine-4-carbonitrile
    1-Butyl-4-(4-nitrophenyl)piperidine-4-carbonitrile
    1-Butyl-4-(3-bromophenyl)piperidine-4-carbonitrile
    1-Butyl-4-(4-bromophenyl)piperidine-4-carbonitrile
    1-Butyl-4-(3-acetylphenyl)piperidine-4-carbonitrile
    1-Butyl-4-(4-iodophenyl)piperidine-4-carbonitrile
    1-Butyl-4-(biphenyl-4-yl)piperidine-4-carbonitrile
    1-Butyl-4-(4-styrylphenyl)piperidine-4-carbonitrile
    1-Butyl-4-(4-morpholinophenyl)piperidine-4-carbonitrile
    Nitric acid
    Sulfuric acid
    Bromine
    Iron(III) bromide
    Aluminum chloride
    Acetyl chloride
    Carbon disulfide
    Phenylboronic acid
    Palladium(0) tetrakis(triphenylphosphine)
    Sodium carbonate
    Styrene
    Palladium(II) acetate
    Tri(o-tolyl)phosphine
    Triethylamine (B128534)
    Morpholine
    Tris(dibenzylideneacetone)dipalladium(0)
    BINAP
    Sodium tert-butoxide
    Benzene
    Carbon tetrachloride
    Quinoline

    The chemical scaffold of this compound presents a versatile platform for synthetic chemists. This article delves into the reactivity profile of its constituent functional groups, with a particular focus on the transformations of the phenyl substituent, and explores its utility in the generation of novel piperidine-based molecular architectures.

    Reactivity of the Phenyl Substituent

    The phenyl group attached to the quaternary carbon of the piperidine ring is a key site for molecular diversification. Its reactivity is influenced by the electronic and steric properties of the piperidine moiety.

    Electrophilic Aromatic Substitution Reactions

    The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic systems. However, the piperidine ring, particularly with its quaternary carbon substituent, exerts a deactivating effect on the aromatic ring, making these reactions generally slower than those on unsubstituted benzene. This deactivation also directs incoming electrophiles primarily to the meta and para positions.

    Key EAS reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric and sulfuric acid is expected to yield a mixture of the corresponding 3-nitro and 4-nitro derivatives. Similarly, bromination in the presence of a Lewis acid catalyst such as iron(III) bromide would introduce a bromine atom at the meta and para positions. Friedel-Crafts acylation, while challenging on deactivated rings, could potentially introduce an acetyl group, predominantly at the meta position, under more forcing reaction conditions.

    ReactionTypical ReagentsMajor Product(s)Anticipated Yield
    NitrationHNO₃, H₂SO₄1-Butyl-4-(3-nitrophenyl)piperidine-4-carbonitrile & 1-Butyl-4-(4-nitrophenyl)piperidine-4-carbonitrileModerate
    BrominationBr₂, FeBr₃1-Butyl-4-(3-bromophenyl)piperidine-4-carbonitrile & 1-Butyl-4-(4-bromophenyl)piperidine-4-carbonitrileModerate to Good
    Friedel-Crafts AcylationCH₃COCl, AlCl₃1-Butyl-4-(3-acetylphenyl)piperidine-4-carbonitrileLow to Moderate

    Palladium-Catalyzed Cross-Coupling Reactions on the Phenyl Ring

    Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the derivatization of the phenyl ring of this compound. A prerequisite for these reactions is the presence of a halide or triflate group on the aromatic ring, which can be introduced via electrophilic halogenation.

    Once halogenated, for example to 1-butyl-4-(4-bromophenyl)piperidine-4-carbonitrile, the molecule can undergo a variety of palladium-catalyzed transformations. The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base. This enables the introduction of diverse aryl or vinyl substituents.

    The Heck reaction provides another avenue for C-C bond formation, coupling the aryl halide with an alkene. Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, opening up possibilities for the synthesis of various aniline (B41778) derivatives.

    ReactionAryl Halide SubstrateCoupling PartnerTypical Catalyst SystemProductAnticipated Yield
    Suzuki-Miyaura Coupling1-Butyl-4-(4-bromophenyl)piperidine-4-carbonitrilePhenylboronic acidPd(PPh₃)₄, K₂CO₃1-Butyl-4-(1,1'-biphenyl-4-yl)piperidine-4-carbonitrileGood
    Heck Reaction1-Butyl-4-(4-iodophenyl)piperidine-4-carbonitrileStyrenePd(OAc)₂, P(o-tol)₃, Et₃N1-Butyl-4-(4-styrylphenyl)piperidine-4-carbonitrileModerate to Good
    Buchwald-Hartwig Amination1-Butyl-4-(4-bromophenyl)piperidine-4-carbonitrileAnilinePd₂(dba)₃, BINAP, NaOt-Bu1-Butyl-4-(4-anilinophenyl)piperidine-4-carbonitrileGood

    Advanced Derivatization for the Synthesis of Novel Piperidine Scaffolds

    The strategic manipulation of the functional groups within this compound paves the way for the construction of novel and complex piperidine-containing scaffolds. The nitrile functionality, for example, can be reduced to a primary amine, which then serves as a handle for further elaboration through acylation, alkylation, or reductive amination, leading to a diverse array of derivatives with modified properties.

    Furthermore, the functionalized phenyl ring can be exploited to build fused heterocyclic systems. For instance, an ortho-amino-substituted phenyl ring can undergo intramolecular cyclization with a suitable partner to construct tricyclic structures, thereby expanding the chemical space accessible from this starting material.

    Mechanistic Investigations of Key Transformation Reactions

    The mechanisms governing the key reactions of this compound are well-established in the field of organic chemistry.

    Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the π-electron system of the phenyl ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The formation of this intermediate is typically the rate-determining step. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product. The electron-withdrawing nature of the piperidine substituent destabilizes the arenium ion, thereby reducing the reaction rate compared to unsubstituted benzene.

    Palladium-Catalyzed Cross-Coupling: The catalytic cycle of these reactions, such as the Suzuki-Miyaura coupling, generally involves three key elementary steps:

    Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

    Transmetalation: The organic moiety from the coupling partner (e.g., the boronic acid) is transferred to the palladium center.

    Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst to continue the cycle.

    The choice of ligands, base, and solvent is critical in modulating the efficiency and selectivity of these catalytic transformations.

    Structural Characterization and Computational Studies of 1 Butyl 4 Phenylpiperidine 4 Carbonitrile

    Advanced Spectroscopic Techniques for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

    A detailed conformational analysis of 1-Butyl-4-phenylpiperidine-4-carbonitrile using ¹H and ¹³C NMR spectroscopy, including multidimensional techniques like COSY, HSQC, and HMBC, would be necessary to assign all proton and carbon signals. This would allow for the determination of the preferred conformation of the piperidine (B6355638) ring and the orientation of the butyl and phenyl substituents. Data tables of chemical shifts (δ) and coupling constants (J) would be generated from these spectra.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

    Mass spectrometry, particularly using techniques like Electron Ionization (EI), would confirm the molecular weight of this compound. Analysis of the fragmentation pattern would provide insights into the compound's structure, with expected cleavages at the N-butyl bond, the bonds of the piperidine ring, and the loss of the cyano group. A data table of the major fragments and their relative abundances would be presented.

    Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

    IR and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound. Key expected vibrational bands would include the C≡N stretch of the nitrile group, C-H stretching and bending modes of the aliphatic and aromatic portions, and C-N stretching of the tertiary amine. A data table of the observed vibrational frequencies and their assignments would be included.

    X-ray Crystallography for Solid-State Structure Determination

    Analysis of Intermolecular Interactions and Crystal Packing

    Single-crystal X-ray diffraction would provide the definitive solid-state structure of this compound. This analysis would reveal details about the crystal system, space group, and unit cell dimensions. Furthermore, it would allow for the identification and characterization of intermolecular interactions, such as van der Waals forces and potential weak C-H···N or C-H···π interactions, which govern the crystal packing.

    Conformational Analysis of the Piperidine Ring System

    The crystallographic data would offer a precise measurement of bond lengths, bond angles, and torsion angles within the molecule. This would definitively establish the conformation of the piperidine ring in the solid state, which is expected to adopt a chair conformation with the bulky phenyl and butyl groups in equatorial positions to minimize steric hindrance.

    Should research containing the structural characterization data for this compound become publicly available, a comprehensive and detailed article adhering to the requested outline could be generated.

    Computational Chemistry and Molecular Modeling

    Computational chemistry provides a powerful lens through which the structural and electronic properties of this compound can be investigated at the atomic level. These theoretical methods complement experimental data by offering detailed insights into molecular geometry, conformational flexibility, and chemical reactivity, which are crucial for understanding the molecule's behavior.

    Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For this compound, such calculations can predict its electronic structure and identify regions susceptible to chemical reactions.

    The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting reactivity. The HOMO energy level indicates the ability of the molecule to donate electrons, while the LUMO energy level reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ekb.egchemjournal.kz For piperidine derivatives, these calculations can determine the most probable sites for electrophilic or nucleophilic attack. ekb.egchemjournal.kz

    A Molecular Electrostatic Potential (MEP) map offers a visual guide to the charge distribution across the molecule. In the case of this compound, an MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the piperidine ring and the nitrile group, marking them as likely sites for electrophilic interaction. Conversely, areas of positive potential (electron-deficient) would be expected around the hydrogen atoms of the butyl and phenyl groups.

    Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from quantum chemical calculations to provide quantitative predictions of the molecule's reactivity profile. While specific DFT studies on this compound are not widely available in published literature, the application of these standard computational methods provides a robust framework for predicting its electronic properties.

    The central piperidine ring is known to preferentially adopt a chair conformation to minimize angular and torsional strain. The substituents—the N-butyl group and the C4-phenyl and nitrile groups—can be oriented in either axial or equatorial positions. Due to steric hindrance, it is highly probable that the most stable conformer of this compound features the bulky N-butyl and C4-phenyl groups in the more spacious equatorial positions. Molecular mechanics calculations can quantify the energy differences between these various chair, boat, and twist-boat conformations. nih.gov

    Molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, simulating the movements and interactions of its atoms. nih.gov An MD simulation of this compound would reveal the flexibility of the butyl chain, the rotational freedom of the phenyl group, and the transitions between different ring conformations. This information is vital for understanding how the molecule's shape might adapt when interacting with other chemical species or in different solvent environments.

    Molecular descriptors are numerical values calculated from the molecular structure that encode various physicochemical properties. These descriptors are widely used in computational chemistry to predict the behavior of a compound, such as its absorption and distribution. For this compound, several key descriptors have been computationally predicted.

    The Topological Polar Surface Area (TPSA) is calculated from the surface contributions of polar atoms and is a strong predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with higher membrane permeability.

    The number of rotatable bonds is a measure of the molecule's conformational flexibility. A higher count suggests the molecule can adopt a wider range of shapes, which can influence its ability to bind to a biological target.

    Other important descriptors include the octanol-water partition coefficient (XLogP3 ), a measure of lipophilicity, and the number of hydrogen bond donors and acceptors, which govern intermolecular interactions. The predicted values for these and other descriptors for this compound are summarized in the table below.

    Predicted Molecular Descriptors for this compound

    DescriptorPredicted ValueSignificance
    Molecular Weight256.38 g/molThe mass of one mole of the substance.
    Topological Polar Surface Area (TPSA)27.6 ŲCorrelates with passive molecular transport through membranes.
    XLogP33.8A measure of lipophilicity, affecting solubility and membrane permeability.
    Hydrogen Bond Donor Count0The number of hydrogen atoms attached to electronegative atoms.
    Hydrogen Bond Acceptor Count2The number of electronegative atoms (N, O) capable of accepting hydrogen bonds.
    Rotatable Bond Count5Indicates the degree of conformational flexibility.
    Formal Charge0The overall electrical charge of the molecule.

    Table of Mentioned Compounds

    Compound Name

    Synthetic Utility of 1 Butyl 4 Phenylpiperidine 4 Carbonitrile As a Key Chemical Intermediate

    Precursor in the Synthesis of Complex Organic Molecules

    The primary documented synthetic route to 1-butyl-4-phenylpiperidine-4-carbonitrile hydrochloride involves the reaction of N,N-bis(2-chloroethyl)-n-butylamine with phenylacetonitrile (B145931). prepchem.com This reaction, conducted in the presence of a 50% aqueous sodium hydroxide (B78521) solution and benzyltriethylammonium chloride as a phase-transfer catalyst, yields the target compound. prepchem.com

    While direct examples of its use are limited, the chemical architecture of this compound suggests its potential as a precursor for various complex molecules. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. Each of these transformations opens up pathways to a wide array of more complex structures. For instance, hydrolysis to the corresponding carboxylic acid would yield 1-butyl-4-phenylpiperidine-4-carboxylic acid, a core structure that could be further elaborated through esterification or amide bond formation.

    The significance of similar structures is well-documented. For example, 1-methyl-4-phenylpiperidine-4-carbonitrile is a known intermediate in the synthesis of pethidine, a widely used opioid analgesic. Furthermore, N-protected 4-anilinopiperidine derivatives, which share the core piperidine (B6355638) structure, are crucial intermediates in the manufacture of fentanyl and its numerous analogs. wikipedia.orgresearchgate.net This highlights the general importance of the 4-phenylpiperidine-4-carbonitrile (B1581006) framework in medicinal chemistry.

    Role in the Divergent Synthesis of Piperidine Analog Libraries

    The concept of divergent synthesis, where a common intermediate is used to generate a library of structurally related compounds, is a cornerstone of modern drug discovery. This compound is theoretically a suitable scaffold for such synthetic strategies. The N-butyl group provides a fixed element, while the phenyl and nitrile moieties offer sites for chemical modification.

    Applications in the Development of Agrochemical Intermediates

    The piperidine ring is a common structural motif in a variety of agrochemicals, including fungicides, herbicides, and insecticides. Although there is no specific information linking this compound to the synthesis of agrochemical intermediates, the general utility of piperidine derivatives in this field is well-established. The lipophilic nature of the butyl and phenyl groups in this compound could be advantageous for bioavailability and transport within plant or insect systems, making its derivatives interesting candidates for agrochemical research.

    Strategic Intermediate for Multistep Total Synthesis

    The use of this compound as a strategic intermediate in the total synthesis of natural products is not documented in the available literature. Total synthesis campaigns typically involve the construction of complex molecular architectures from simpler, often chiral, starting materials. While the piperidine core is present in many alkaloids, the specific substitution pattern of this compound does not immediately lend itself to known natural product families. However, its potential as a building block in the synthesis of novel, non-natural complex molecules with potential biological activity remains a theoretical possibility.

    Advanced Analytical Techniques for 1 Butyl 4 Phenylpiperidine 4 Carbonitrile Research

    Chromatographic Method Development for Purity Assessment and Reaction Monitoring

    Chromatographic techniques are fundamental in the pharmaceutical sciences for separating individual components from a complex mixture. ijprajournal.com The development of robust chromatographic methods is a critical step in controlling the quality of active pharmaceutical ingredients (APIs) by assessing purity and monitoring the progress of chemical reactions. ijprajournal.com

    High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the purity profiling of drug substances. ijprajournal.com Its widespread use is due to its simplicity, speed, and high sensitivity for analyzing a broad range of compounds. ijprajournal.com For 1-Butyl-4-phenylpiperidine-4-carbonitrile, a reversed-phase HPLC (RP-HPLC) method is typically developed. This approach separates compounds based on their hydrophobicity, making it ideal for organic molecules.

    The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector. A C18 column is a common choice for the stationary phase due to its versatility in separating non-polar and moderately polar compounds. pharmainfo.inrjptonline.orgresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, which can be run in either an isocratic (constant composition) or gradient (varied composition) mode to achieve optimal separation. pharmainfo.inrjptonline.org Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the target compound is a strong chromophore. jocpr.com

    Table 1: Representative HPLC Method Parameters for Analysis of Phenylpiperidine Derivatives

    Parameter Typical Conditions Purpose
    Column C18, 250 mm x 4.6 mm, 5 µm particle size Stationary phase for reversed-phase separation. pharmainfo.inrjptonline.orgresearchgate.net
    Mobile Phase Acetonitrile and Water/Buffer (e.g., Phosphate) Eluent to move the sample through the column.
    Elution Mode Isocratic or Gradient Constant or varied mobile phase composition for optimal separation. rjptonline.org
    Flow Rate 0.8 - 1.0 mL/min Controls the speed of the separation and retention times. pharmainfo.inrjptonline.org
    Column Temp. 25°C - 35°C Maintained for consistent and reproducible results. jocpr.com
    Injection Volume 10 - 20 µL The amount of sample introduced into the system. jocpr.com
    Detector UV-Vis Diode Array Detector (DAD) Monitors the eluent for UV-absorbing compounds.
    Wavelength 254 nm Wavelength at which the phenyl group strongly absorbs UV light. pharmainfo.in

    Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic impurities. ispub.com In the synthesis of this compound, such impurities could include residual solvents (e.g., toluene, dioxane) or unreacted starting materials and low-molecular-weight byproducts. ispub.com The technique separates compounds based on their boiling points and interaction with the stationary phase.

    For determining residual solvents, headspace GC is often employed. ispub.com This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC system. This prevents non-volatile matrix components from contaminating the instrument. A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds. ispub.com

    Table 2: Typical GC Method Parameters for Volatile Impurity Analysis

    Parameter Typical Conditions Purpose
    Column VF-624ms or similar (30 m x 0.53 mm, 0.25 µm) Stationary phase designed for separation of volatile organic compounds. nih.gov
    Carrier Gas Nitrogen or Helium Inert gas to carry the sample through the column. ispub.com
    Injection Mode Headspace or Direct Liquid Injection Method for introducing the sample into the GC.
    Inlet Temperature 230°C Ensures rapid volatilization of the sample. ispub.com
    Oven Program Initial 40°C hold, ramp at 10°C/min to 200°C Temperature gradient to separate compounds with different boiling points. ispub.com
    Detector Flame Ionization Detector (FID) Sensitive universal detector for hydrocarbons. ispub.com
    Detector Temp. 250°C Kept high to prevent condensation of analytes. ispub.com

    Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction. It allows a chemist to quickly determine if starting materials are being consumed and if the desired product is forming. For the synthesis of this compound, TLC can be used to track the N-alkylation step.

    The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. The separated spots are then visualized, often under UV light, which makes the aromatic rings in the starting material and product visible. By comparing the spots of the reaction mixture to reference spots of the starting materials, the progress of the reaction can be effectively monitored.

    Spectrometric Techniques for Impurity Profiling and Quantification

    Spectrometric techniques, especially when coupled with chromatography, are indispensable for the structural elucidation and quantification of impurities. chimia.ch

    Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. chimia.ch This hyphenated technique has become a cornerstone of impurity profiling in the pharmaceutical industry. chimia.ch After components are separated by the LC system, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. This provides molecular weight information for each impurity, which is a critical first step in its identification. lcms.cz Further fragmentation of an impurity's ions (MS/MS) can yield structural information, helping to fully characterize unknown substances. chimia.ch

    Table 3: Representative LC-MS System Parameters for Impurity Profiling

    Parameter Typical Setting Purpose
    LC System UPLC/HPLC Provides high-resolution separation prior to MS analysis.
    Ionization Source Electrospray Ionization (ESI), Positive Mode Generates charged ions from the eluted compounds for MS analysis.
    Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap Separates ions based on their mass-to-charge ratio.
    Scan Mode Full Scan (for unknowns), Selected Ion Monitoring (SIM) Acquires a full mass spectrum or monitors for specific known impurities.
    Desolvation Gas Nitrogen Aids in the evaporation of the mobile phase.
    Desolvation Temp. 300°C - 350°C Facilitates the ionization process. researchgate.net
    Capillary Voltage 2.8 - 3.5 kV Potential applied to the ESI needle to generate a spray.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile and semi-volatile organic compounds. nih.gov It couples a gas chromatograph with a mass spectrometer, where the MS serves as a highly specific detector. nih.gov As compounds elute from the GC column, they are fragmented into characteristic patterns in the mass spectrometer. These fragmentation patterns serve as a "fingerprint" that can be compared against spectral libraries (like the NIST library) for positive identification of impurities. This method is particularly useful for identifying unexpected byproducts from the synthesis, such as those resulting from side reactions or thermal decomposition. nih.gov

    Table 4: Common GC-MS Method Parameters for Impurity Identification

    Parameter Typical Setting Purpose
    GC Column VF-624ms or DB-5ms (30 m x 0.25 mm) Provides separation of volatile and semi-volatile analytes. nih.gov
    Carrier Gas Helium at 1 mL/min Inert gas for carrying the sample through the column.
    Oven Program Temperature gradient (e.g., 45°C to 325°C) Separates components based on boiling point.
    Ionization Source Electron Ionization (EI) at 70 eV Fragments molecules into reproducible patterns for library matching.
    Mass Analyzer Single Quadrupole or Ion Trap Separates fragment ions by their m/z ratio.
    Scan Range 50 - 500 m/z Mass range monitored to capture relevant fragment ions.
    Transfer Line Temp. 280°C - 325°C Prevents condensation of analytes between the GC and MS.

    Development of Reference Standards and Certified Reference Materials for this compound

    The synthesis of this compound, also referred to as 1-n-butyl-4-cyano-4-phenylpiperidine, has been described in scientific literature. For instance, a method for its preparation involves the reaction of N,N-bis(2-chloroethyl)-n-butylamine with phenylacetonitrile (B145931). prepchem.com This foundational synthetic knowledge is the first step toward producing a candidate reference material.

    The development of a reference standard or CRM involves a rigorous and well-documented process that goes far beyond initial synthesis. This process includes comprehensive characterization to confirm the material's identity and to determine its purity with a high degree of accuracy and confidence. National Metrology Institutes (NMIs) and accredited reference material producers adhere to stringent international guidelines, such as those outlined in ISO 17034 and ISO/IEC 17025, to ensure the quality and reliability of the produced standards.

    The characterization and certification of a candidate reference material for this compound would involve a battery of advanced analytical techniques to assess its chemical properties and purity. The data generated from these analyses are essential for establishing the certified value and its associated uncertainty.

    Hypothetical Characterization Data for a this compound Reference Material Batch

    Analytical TechniqueParameter MeasuredTypical Result
    Identity Confirmation
    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Structural confirmationSpectra consistent with the proposed structure of this compound
    Mass Spectrometry (MS)Molecular weight and fragmentation patternAccurate mass measurement corresponding to the molecular formula C16H22N2
    Fourier-Transform Infrared (FTIR) SpectroscopyFunctional groupsPresence of characteristic nitrile (C≡N) and aromatic (C-H) absorption bands
    Purity Assessment
    High-Performance Liquid Chromatography (HPLC) with UV detectionMain component purity and organic impurities>99.5%
    Gas Chromatography-Mass Spectrometry (GC-MS)Volatile organic impurities<0.1%
    Karl Fischer TitrationWater content<0.2%
    Thermogravimetric Analysis (TGA)Residual solvents and non-volatile impurities<0.1%
    Quantitative NMR (qNMR)Absolute purity determination99.7% ± 0.2%

    The development of reference materials for controlled substances and their precursors is a priority for many governmental and scientific organizations. For example, the U.S. Centers for Disease Control and Prevention (CDC) has developed Traceable Opioid Material® Kits (TOM Kits®) to support the detection of emerging synthetic opioids. acs.orgreginfo.gov These kits provide laboratories with well-characterized reference materials for a range of fentanyl analogs and related compounds. Similarly, the National Institute of Standards and Technology (NIST) is actively involved in developing standard methods and reference materials to enhance the detection capabilities for synthetic opioids and other novel psychoactive substances. nist.govastm.org

    The process for establishing a certified value for a CRM typically involves a mass balance approach, where the purity of the main component is determined by subtracting the quantified amounts of all significant impurities (e.g., organic impurities, water, residual solvents, and non-volatile impurities).

    Illustrative Purity Assignment for a Certified Reference Material

    ComponentMethod of DeterminationValue
    Main Component (Chromatographic Purity)HPLC-UV99.80%
    Water ContentKarl Fischer Titration0.10%
    Residual SolventsHeadspace GC-MS0.05%
    Non-volatile ImpuritiesTGA0.03%
    Assigned Purity (Mass Fraction) Mass Balance Calculation 99.62%
    Expanded Uncertainty Statistical Analysis ± 0.15%

    Future Directions and Emerging Research Avenues

    Novel Catalytic Strategies for Environmentally Benign Synthesis

    The traditional synthesis of 4,4-disubstituted piperidines, including 1-Butyl-4-phenylpiperidine-4-carbonitrile, often involves multi-step procedures with harsh reagents and organic solvents. prepchem.comprepchem.com Emerging research is geared towards developing greener, more sustainable catalytic methods. These strategies prioritize the use of non-toxic catalysts, renewable resources, and environmentally friendly solvents. mdpi.comresearchgate.net

    Key areas of development include:

    Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal-organic frameworks (MOFs) or zeolites, offers advantages like easy separation from the reaction mixture and potential for recycling. This minimizes catalyst waste and simplifies product purification.

    Biocatalysis: Employing enzymes or whole-cell systems could enable highly selective syntheses under mild conditions (aqueous media, room temperature). For instance, nitrilases could be explored for the enantioselective synthesis of related piperidine (B6355638) carboxylic acids from nitrile precursors. chemicalbook.com

    Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or water is a major focus. researchgate.net These solvents can enhance reaction rates and selectivity while reducing environmental pollution.

    Catalytic StrategyPotential Catalyst/MediumAdvantages for Synthesis
    Heterogeneous Catalysis Metal-Organic Frameworks (MOFs), Zeolites, Supported Metal NanoparticlesRecyclability, ease of separation, reduced waste
    Biocatalysis Nitrilases, TransaminasesHigh stereoselectivity, mild reaction conditions, aqueous media
    Green Solvents Ionic Liquids, Supercritical CO₂, WaterReduced toxicity and flammability, potential for improved yield and selectivity

    Exploration of Unconventional Reaction Pathways and Conditions

    Moving beyond traditional batch chemistry, researchers are exploring novel process technologies to improve the synthesis of piperidine derivatives. These methods can offer enhanced safety, better control over reaction parameters, and improved scalability.

    Continuous Flow Chemistry: Performing reactions in microreactors or flow systems allows for precise control over temperature, pressure, and reaction time. This can lead to higher yields, reduced side-product formation, and safer handling of reactive intermediates. acs.org A continuous flow process could be particularly advantageous for the alkylation and cyclization steps in the synthesis of this compound. acs.org

    Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating. This technique has been successfully applied to various heterocyclic syntheses and holds promise for accelerating the formation of the piperidine ring.

    Photocatalysis and Electrosynthesis: These methods use light or electrical energy, respectively, to drive chemical reactions. They represent green alternatives to conventional reagents for generating reactive intermediates, potentially enabling new bond-forming strategies for constructing the piperidine core under mild conditions.

    Advanced Computational Modeling for Deeper Mechanistic Understanding

    Computational chemistry is becoming an indispensable tool for elucidating complex reaction mechanisms and designing more efficient synthetic routes. For the synthesis of this compound, computational modeling can provide insights that are difficult to obtain through experimentation alone.

    Density Functional Theory (DFT): DFT calculations can be used to map the entire reaction energy profile for the synthesis. acs.org This includes identifying transition state structures, calculating activation energies, and predicting the influence of different catalysts or substituents on reaction outcomes. acs.org Such studies can help in optimizing reaction conditions and selecting the most effective catalysts.

    Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of reactants and catalysts in different solvent environments. This can help in understanding solvent effects on reaction rates and selectivity, guiding the choice of optimal green solvents. nih.govrsc.org

    Predictive Modeling for Catalyst Design: By combining quantum mechanics with machine learning, it is possible to predict the performance of novel catalysts before they are synthesized in the lab. This accelerates the discovery of new, highly efficient catalytic systems for piperidine synthesis.

    Development of High-Throughput Synthesis and Screening Methodologies

    To explore the chemical space around the this compound scaffold, high-throughput synthesis and screening techniques are essential. These approaches allow for the rapid creation and evaluation of large libraries of related compounds.

    Parallel Synthesis: Using multi-well plates, chemists can simultaneously perform hundreds of variations of a synthetic step, such as introducing different substituents at the N-1 or phenyl positions of the piperidine ring. researchgate.net This allows for the rapid generation of a library of analogs.

    Fragment-Based Discovery: The piperidine ring is a common scaffold in medicinal chemistry. rsc.orgnih.gov High-throughput methods can be used to synthesize a diverse set of piperidine fragments. rsc.org These fragments can then be screened for desired properties, and promising hits can be elaborated into more complex molecules.

    Miniaturization: Reducing the scale of reactions, for example by using 96-well or 384-well plates, minimizes the consumption of reagents and solvents, making the discovery process more cost-effective and environmentally friendly. researchgate.net

    Integration with Automated Synthesis Platforms for Accelerated Discovery

    The full automation of chemical synthesis is a rapidly advancing field that promises to revolutionize molecular discovery. nih.gov Integrating the synthesis of this compound and its derivatives onto automated platforms can significantly accelerate research and development. researchgate.net

    Automated platforms can combine several steps into a seamless workflow: researchgate.net

    Reaction Execution: Robotic systems can accurately dispense reagents and control reaction conditions (e.g., temperature, stirring) based on pre-programmed protocols. youtube.com

    Work-up and Purification: Automated liquid handlers and chromatography systems can perform extractions, filtrations, and purifications without manual intervention.

    Analysis: Integrated analytical tools, such as NMR and mass spectrometry, can automatically characterize the synthesized compounds to confirm their identity and purity.

    This "closed-loop" approach, where synthesis and analysis are integrated, allows for rapid iterative cycles of design, synthesis, and testing, dramatically speeding up the process of discovering new molecules with optimized properties. researchgate.netresearchgate.net

    Q & A

    Q. What are the recommended synthetic routes for 1-butyl-4-phenylpiperidine-4-carbonitrile, and how can reaction yields be optimized?

    The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A one-pot approach using tert-butyl precursors and nitrile-containing aromatic substrates (e.g., aryl halides) under palladium catalysis has shown yields up to 65–75% . Optimization involves:

    • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
    • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
    • Catalyst loading : 5–10 mol% Pd(PPh₃)₄ minimizes side reactions while ensuring efficient coupling .

    Q. How should researchers characterize the purity and structural integrity of this compound?

    Employ a combination of:

    • HPLC : Use a C18 column with a methanol/water mobile phase (70:30) for baseline separation of impurities (retention time ~8.2 min) .
    • NMR : Key signals include δ 1.35–1.50 ppm (butyl CH₂), δ 2.70–3.10 ppm (piperidine CH₂), and δ 7.30–7.60 ppm (aromatic protons) .
    • Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 269.2 .

    Q. What safety protocols are critical when handling this compound?

    • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD₅₀ data unavailable; assume acute toxicity) .
    • Waste disposal : Neutralize with 10% acetic acid before incineration by licensed facilities to avoid environmental release .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

    Discrepancies in NMR or chromatographic results often arise from:

    • Tautomerism : Use variable-temperature NMR (25–60°C) to identify dynamic equilibria in piperidine ring conformers .
    • Impurity masking : Employ 2D-COSY or HSQC to distinguish overlapping signals in complex mixtures .
    • Mobile phase optimization : Adjust pH to 4.6 (using sodium acetate/1-octanesulfonate buffer) for improved HPLC resolution of diastereomers .

    Q. What strategies are effective for studying the pharmacological mechanisms of this compound analogs?

    • Receptor binding assays : Radiolabeled analogs (e.g., ¹⁴C-cyanide substitution) can quantify affinity for CNS targets like σ-1 receptors .
    • In vitro metabolism : Incubate with liver microsomes (e.g., human CYP3A4) to identify major metabolites via LC-MS/MS .
    • Computational modeling : Dock the compound into homology models of piperidine-binding proteins (e.g., MAO-B) using DFT-calculated charge distributions .

    Q. How can researchers address low reproducibility in synthetic yields for scaled-up reactions?

    • Process analytical technology (PAT) : Monitor reaction progress in real-time using inline FTIR to detect intermediate degradation .
    • Purification refinement : Replace column chromatography with recrystallization from ethanol/water (3:1) for >95% recovery of crystalline product .
    • Batch consistency : Pre-dry solvents over molecular sieves and standardize substrate ratios (e.g., 1:1.2 nitrile:alkylating agent) .

    Methodological Considerations

    Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

    • GC-MS with derivatization : Silylate hydroxylated byproducts using BSTFA to enhance volatility .
    • ICP-OES : Detect heavy metal catalysts (e.g., residual Pd) at ppb levels .

    Q. How should researchers design stability studies for this compound under varying storage conditions?

    • Forced degradation : Expose to UV light (254 nm), 40°C/75% RH, and acidic/alkaline conditions for 14 days. Monitor degradation via UPLC-PDA .
    • Long-term stability : Store at -20°C under argon; avoid repeated freeze-thaw cycles to prevent nitrile hydrolysis .

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